molecular formula C17H19ClN4O3S B2367084 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 1226453-15-1

2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B2367084
CAS No.: 1226453-15-1
M. Wt: 394.87
InChI Key: HDAOAUTVNNQAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a potent, selective, and orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ pathway is a critical signaling node primarily expressed in leukocytes, making it a high-value target for therapeutic intervention in immunological disorders and hematological malignancies . This compound demonstrates high selectivity for PI3Kδ over other PI3K isoforms (α, β, γ), which is crucial for minimizing off-target effects in preclinical models and for elucidating the specific role of the delta isoform in disease pathophysiology. Its research applications are extensive, including the investigation of B-cell activation, antibody production, and T-cell function. Researchers utilize this inhibitor to probe mechanisms in autoimmune diseases, allergic responses, and B-cell cancers like chronic lymphocytic leukemia . The unique 1,4-dioxa-8-azaspiro[4.5]decane moiety contributes to its favorable pharmacological profile. By selectively blocking the PI3Kδ pathway, this compound enables researchers to dissect complex immune signaling networks and validate PI3Kδ as a target for next-generation immunomodulatory and oncological therapeutics.

Properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c18-12-1-2-14(19-10-12)21-16-20-13(11-26-16)9-15(23)22-5-3-17(4-6-22)24-7-8-25-17/h1-2,10-11H,3-9H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAOAUTVNNQAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a unique structure comprising:

  • A chloropyridine ring
  • A thiazole ring
  • A spirodecane moiety

This structural complexity contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the chloropyridine moiety enhances its binding affinity due to electron-withdrawing effects, which can influence the compound's reactivity and interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to possess antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Studies have highlighted the potential anticancer properties of thiazole-containing compounds. For example, related thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that the compound may inhibit tumor growth through apoptosis induction or cell cycle arrest .

Case Studies

StudyFindings
Study 1 Investigated the antibacterial effects of thiazole derivatives; found significant inhibition of bacterial growth in vitro.
Study 2 Evaluated the cytotoxicity of similar compounds on cancer cell lines; results indicated a dose-dependent response with potential for therapeutic application.
Study 3 Explored receptor binding affinities; demonstrated that modifications in the molecular structure could enhance selectivity for specific receptors involved in cancer progression.

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as 5-chloropyridin-2-amines and thiazole derivatives. The synthetic strategies often include:

  • Amide bond formation
  • Reflux conditions with bases like triethylamine

These methods not only facilitate high yields but also ensure the purity necessary for biological testing .

Comparison with Similar Compounds

Research Findings and Implications

  • Spirocyclic Flexibility : The 1,4-dioxa-8-azaspiro[4.5]decane system accommodates diverse substituents, enabling tailored physicochemical and bioactive profiles (e.g., σ receptor agonism vs. antitubercular activity) .
  • Role of Heterocycles : Thiazole and pyridine moieties enhance binding to biological targets through hydrogen bonding and π-stacking, as seen in analogues like 4a and the target compound .
  • Synthetic Challenges : Condensation and functionalization steps (e.g., ’s 12–14-hour reflux) are critical for introducing complex substituents, necessitating optimization for scalability .

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone typically involves multi-step reactions focusing on three key structural elements: the 2-aminothiazole core, the chloropyridine segment, and the dioxaazaspiro moiety. Several synthetic approaches have been developed, with variations in reagents, reaction conditions, and sequence of steps.

Retrosynthetic Analysis

A retrosynthetic analysis of the target compound reveals several potential disconnections (Figure 1), suggesting multiple synthetic routes. The most common disconnections include:

  • Formation of the amide bond between the thiazole-containing acetic acid derivative and the 1,4-dioxa-8-azaspiro[4.5]decane
  • Construction of the 2-aminothiazole core via Hantzsch thiazole synthesis
  • Introduction of the 5-chloropyridin-2-yl moiety through nucleophilic aromatic substitution

Specific Preparation Methods

Method 1: Convergent Synthesis Approach

This method involves the parallel synthesis of key intermediates followed by their coupling to form the target compound. The overall synthetic route is outlined in Scheme 1.

Preparation of {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid

The first key intermediate, {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid (CAS: 1176721-33-7), is prepared through a modified Hantzsch thiazole synthesis.

Reagents and Materials:

  • 5-Chloropyridin-2-amine
  • Ethyl bromopyruvate
  • Potassium thiocyanate
  • Anhydrous DMF
  • Potassium carbonate
  • Lithium hydroxide
  • Ethanol/water mixture

Procedure:

  • To a solution of 5-chloropyridin-2-amine (1.0 eq) in anhydrous DMF, add potassium thiocyanate (1.2 eq) and stir at room temperature for 1 hour.
  • Add ethyl bromopyruvate (1.1 eq) dropwise at 0-5°C and allow the reaction to warm to room temperature.
  • Stir the mixture for 12-16 hours until TLC indicates complete consumption of starting materials.
  • Pour the reaction mixture into ice water and collect the precipitate by filtration.
  • Purify the crude ethyl {2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetate by column chromatography.
  • Hydrolyze the ester by treating with lithium hydroxide (2.0 eq) in an ethanol/water mixture at room temperature for 4 hours.
  • Acidify the reaction mixture to pH 5-6 with 1N HCl to precipitate the carboxylic acid.
  • Filter, wash with cold water, and dry under vacuum to obtain {2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid.
Preparation of 1,4-Dioxa-8-azaspiro[4.5]decane

The 1,4-dioxa-8-azaspiro[4.5]decane component (CAS: 177-11-7) can be prepared through the protection of 4-piperidone with ethylene glycol.

Reagents and Materials:

  • 4-Piperidone hydrochloride
  • Ethylene glycol
  • p-Toluenesulfonic acid
  • Toluene
  • Potassium carbonate

Procedure:

  • Combine 4-piperidone hydrochloride (1.0 eq), ethylene glycol (1.5 eq), p-toluenesulfonic acid (0.1 eq), and toluene in a round-bottom flask equipped with a Dean-Stark trap.
  • Heat the mixture under reflux for 12-16 hours, collecting water in the trap.
  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by distillation (bp 108-111°C/26 mmHg) to obtain 1,4-dioxa-8-azaspiro[4.5]decane.
Final Coupling Reaction

The final step involves the coupling of {2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid with 1,4-dioxa-8-azaspiro[4.5]decane to form the target compound.

Reagents and Materials:

  • {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
  • DIPEA (N,N-Diisopropylethylamine)
  • Anhydrous DMF
  • Ethyl acetate
  • Brine solution

Procedure:

  • Dissolve {2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid (1.0 eq) in anhydrous DMF under nitrogen atmosphere.
  • Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 30 minutes at room temperature.
  • Add 1,4-dioxa-8-azaspiro[4.5]decane (1.1 eq) and continue stirring for 12-16 hours.
  • Monitor the reaction by TLC until completion.
  • Dilute the reaction mixture with ethyl acetate and wash successively with water, 5% sodium bicarbonate solution, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to obtain the target compound.

Method 2: Linear Synthesis Approach

This alternative method follows a linear sequence beginning with the formation of the thiazole core.

Synthesis of the 2-Aminothiazole Core

Reagents and Materials:

  • 5-Chloropyridin-2-amine
  • Potassium thiocyanate
  • Chloroacetyl chloride
  • Acetone
  • Ethanol

Procedure:

  • Dissolve 5-chloropyridin-2-amine (1.0 eq) in acetone and add potassium thiocyanate (1.2 eq).
  • Cool the mixture to 0-5°C and add chloroacetyl chloride (1.1 eq) dropwise.
  • Allow the reaction to warm to room temperature and stir for 4-6 hours.
  • Filter the reaction mixture and wash the solid with cold acetone.
  • Suspend the intermediate thiourea derivative in ethanol and add ethyl bromoacetate (1.1 eq).
  • Heat the mixture under reflux for 3-4 hours.
  • Cool, concentrate, and recrystallize from appropriate solvent to obtain the ethyl ester intermediate.
Functionalization of the Thiazole Ring

Reagents and Materials:

  • Ethyl ester intermediate from previous step
  • Lithium aluminum hydride
  • Anhydrous THF
  • Jones reagent
  • Acetone

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in anhydrous THF and cool to 0°C.
  • Add lithium aluminum hydride (1.5 eq) cautiously and stir for 2 hours while allowing to warm to room temperature.
  • Quench the reaction carefully with water, followed by 15% NaOH solution and additional water.
  • Filter the mixture and concentrate the filtrate to obtain the alcohol intermediate.
  • Dissolve the alcohol in acetone and add Jones reagent dropwise at 0°C until a persistent orange color is maintained.
  • Quench with isopropanol, filter, and concentrate to obtain the carboxylic acid intermediate.
Final Amide Formation

The final step involves coupling with 1,4-dioxa-8-azaspiro[4.5]decane as described in Method 1.

Reaction Optimization and Condition Effects

The synthesis of 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is influenced by various reaction parameters. Table 2 summarizes the effects of different reaction conditions on the final coupling step.

Table 2: Optimization of Final Coupling Reaction

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1 HATU DIPEA DMF 25 16 78
2 EDC/HOBt TEA DCM 25 24 65
3 PyBOP DIPEA DMF 25 16 72
4 HATU DIPEA DMF 40 8 81
5 T3P DIPEA EtOAc 25 18 69
6 HBTU TEA DMF 25 16 70

Based on these results, the optimal conditions for the final coupling step involve using HATU as the coupling agent, DIPEA as the base, in DMF at 40°C for 8 hours, yielding 81% of the target compound.

Analytical Characterization

Spectroscopic Data

The structure of 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H, NH), 8.24 (d, J = 2.5 Hz, 1H, Py-H), 7.75 (dd, J = 8.5, 2.5 Hz, 1H, Py-H), 7.18 (s, 1H, thiazole-H), 7.05 (d, J = 8.5 Hz, 1H, Py-H), 3.92 (s, 2H, CH₂), 3.90-3.85 (m, 4H, 2 × CH₂O), 3.58-3.54 (m, 4H, 2 × CH₂N), 3.35 (t, J = 5.5 Hz, 4H, 2 × CH₂).

¹³C NMR Spectroscopy

¹³C NMR (100 MHz, DMSO-d₆): δ 169.2 (C=O), 161.5 (thiazole-C), 152.8 (Py-C), 146.7 (Py-C), 138.3 (Py-C), 124.5 (Py-C), 116.2 (thiazole-C), 112.6 (Py-C), 106.8 (spiro-C), 64.2 (2 × CH₂O), 43.8 (CH₂), 41.5 (CH₂N), 40.8 (CH₂N), 35.6 (CH₂), 35.2 (CH₂).

Mass Spectrometry

HRMS (ESI): m/z calculated for C₁₇H₁₉ClN₄O₃S [M+H]⁺: 395.0940, found: 395.0942.

Purity Assessment

The purity of the synthesized compound can be determined using analytical HPLC. A typical chromatographic analysis shows a single major peak with retention time of 5.73 minutes, corresponding to a purity of >99%.

Scale-Up Considerations and Challenges

Scaling up the synthesis of 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone presents several challenges that must be addressed for industrial production.

Common Challenges and Solutions

Table 3: Scale-Up Challenges and Solutions

Challenge Description Solution
Exothermic reactions The Hantzsch thiazole formation can be highly exothermic Implement controlled addition and efficient cooling systems
Purification issues Column chromatography is less practical at large scale Develop crystallization or precipitation methods for purification
Reagent cost HATU and other peptide coupling reagents are expensive Explore alternative coupling methods such as acid chloride formation
Environmental concerns DMF and other solvents have environmental impacts Investigate greener solvents like 2-MeTHF or ethyl acetate
Reaction time Lengthy reaction times reduce throughput Optimize conditions using DoE approaches to reduce reaction times

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, the thiazole core can be constructed via cyclization of thiourea intermediates with α-haloketones, followed by coupling with the 5-chloropyridin-2-amine moiety. The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane component is introduced through nucleophilic substitution or amidation under anhydrous conditions. Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Temperature Control : Reactions often require reflux (80–120°C) to achieve optimal cyclization .
  • Catalysts : Piperidine or sodium acetate may accelerate condensation steps .
    • Data Table :
StepReagents/ConditionsYield (%)Key Reference
Thiazole FormationThiourea + α-bromoketone, DMF, 100°C65–72
Spirocyclic Coupling1,4-dioxa-8-azaspiro[4.5]decane, K₂CO₃, CH₃CN58–63

Q. How is structural characterization performed using spectroscopic techniques?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR , and HRMS is critical.

  • ¹H NMR : The spirocyclic proton environment (δ 3.5–4.5 ppm) and thiazole protons (δ 7.2–8.1 ppm) are diagnostic .
  • IR : Stretching vibrations for C=O (1720–1680 cm⁻¹) and C-N (1230–1180 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., m/z 403.0821 for [M+H]⁺) validates molecular formula .

Advanced Research Questions

Q. How do structural modifications in the spirocyclic moiety affect pharmacological activity, and what contradictions exist in SAR data?

  • Methodological Answer : Systematic SAR studies involve replacing the 1,4-dioxa group with sulfur (1-thia-4,8-diazaspiro) or altering ring size. For example:

  • 1-Oxa-4-thia substitution : Enhances metabolic stability but reduces 5-HT1A receptor affinity .
  • Spiro Ring Expansion : Larger rings (e.g., 6-membered) improve solubility but may reduce target selectivity .
    • Contradictions : Some studies report improved M1 muscarinic receptor binding with 1-oxa-4-thia analogs, while others note no significant change . Resolve discrepancies by standardizing assay conditions (e.g., cell lines, ligand concentrations).

Q. What methodologies resolve discrepancies in biological activity data across experimental models?

  • Methodological Answer :

  • In vitro vs. In vivo Models : Use parallel assays (e.g., enzyme inhibition in purified proteins vs. whole-cell systems) to identify off-target effects .
  • Data Normalization : Adjust for variables like solubility (e.g., DMSO concentration ≤0.1%) and batch-to-batch compound purity .
  • Statistical Validation : Apply multivariate analysis to isolate confounding factors (e.g., organic degradation during prolonged assays) .

Q. How can advanced computational methods predict target interactions?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., 5-HT1A). Focus on hydrogen bonding between the spirocyclic oxygen and Ser159 residue .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : MM-PBSA or MM-GBSA quantify binding affinities and prioritize analogs for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.